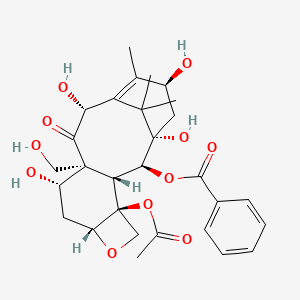

19-hydroxy-10-deacetylbaccatin III

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C29H36O11 |

|---|---|

Peso molecular |

560.6 g/mol |

Nombre IUPAC |

[(1S,2S,3R,4S,7R,9S,10R,12R,15S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10-(hydroxymethyl)-14,17,17-trimethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C29H36O11/c1-14-17(32)11-29(37)24(39-25(36)16-8-6-5-7-9-16)22-27(12-30,23(35)21(34)20(14)26(29,3)4)18(33)10-19-28(22,13-38-19)40-15(2)31/h5-9,17-19,21-22,24,30,32-34,37H,10-13H2,1-4H3/t17-,18-,19+,21+,22-,24-,27+,28-,29+/m0/s1 |

Clave InChI |

LCBRTOBUIDCSID-ZHPRIASZSA-N |

SMILES isomérico |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)CO)O |

SMILES canónico |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)CO)O |

Origen del producto |

United States |

Foundational & Exploratory

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 19-hydroxy-10-deacetylbaccatin III

For Immediate Release

This whitepaper provides a comprehensive technical overview of the structure elucidation of 19-hydroxy-10-deacetylbaccatin III, a naturally occurring taxane (B156437) derivative of significant interest to researchers, scientists, and professionals in the field of drug development. This document details the spectroscopic data and experimental methodologies that have been pivotal in defining the precise molecular structure of this complex diterpenoid.

Introduction

This compound is a taxane diterpenoid isolated from plant species of the Taxus genus, notably Taxus sumatrana and Taxus wallichiana[1]. As a member of the taxane family, which includes the prominent anticancer agent paclitaxel (B517696) (Taxol®), understanding the precise structure of its analogues is crucial for the exploration of new therapeutic agents and for the development of semi-synthetic pathways to novel drugs. This guide will walk through the key experimental data and analytical processes used to determine the definitive structure of this compound.

Physicochemical and Spectroscopic Data

The initial characterization of this compound involves the determination of its fundamental physicochemical properties and the acquisition of a suite of spectroscopic data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₉H₃₄O₁₁ | PubChem CID 102216735[1] |

| Molecular Weight | 558.6 g/mol | PubChem CID 102216735[1] |

| Appearance | Amorphous powder | General knowledge for taxanes |

Spectroscopic analysis provides the foundational data for piecing together the molecular puzzle. The key techniques employed are Infrared (IR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR).

Table 2: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (νₘₐₓ, cm⁻¹) | Functional Group Assignment |

| 3428.13 | O-H stretching (hydroxyl groups) |

| 1713.06 | C=O stretching (ester and ketone carbonyl groups) |

| 1246.4 | C-O stretching (ester linkage) |

| (Data obtained in CHCl₃)[] |

Table 3: ¹H NMR Spectroscopic Data for this compound (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 0.99 | s | - | H-16 |

| 1.18 | s | - | H-17 |

| 1.58 | t | 12.8 | H-6β |

| 1.93 | s | - | H-18 |

| 2.14 | m | - | H-14 |

| 2.27 | s | - | OCOCH₃ |

| 2.31 | m | - | H-6α |

| 3.825 | d | 6.8 | H-3 |

| 3.93 | s | - | C1-OH |

| 4.07 | m | - | H-7α |

| 4.11 | d (merged) | - | H-20a |

| 4.37 | d | 7.7 | H-20b |

| 4.503 & 4.513 | two ABq | 12.2 | H-19a & H-19b |

| 4.66 | m | - | H-13β |

| 4.66 | m | - | C19-OH |

| 4.74 | d | 2.0 | C10-OH |

| 4.985 | d | 9.2 | H-5α |

| 5.04 | d | 7.0 | C7-OH |

| 5.11 | d | 2.0 | H-10α |

| 5.175 | d | 3.8 | C13-OH |

| 6.525 | d | 7.0 | H-2β |

| 7.59 | m | - | H-3' & H-5' |

| 7.68 | m | - | H-4' |

| 8.09 | d | 7.3 | H-2' & H-6' |

| (Data sourced from BOC Sciences)[] |

Experimental Protocols

The successful elucidation of the structure of this compound relies on meticulous experimental procedures for its isolation, purification, and analysis.

Isolation and Purification

A detailed protocol for the isolation of this compound from Taxus wallichiana would typically involve the following steps:

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: A sample of the purified compound is dissolved in a suitable solvent (e.g., chloroform) or prepared as a KBr pellet and analyzed using an FT-IR spectrometer to identify characteristic functional groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using techniques such as Electrospray Ionization (ESI) to determine the accurate mass and elemental composition of the molecule. Tandem mass spectrometry (MS/MS) is employed to induce fragmentation and analyze the resulting patterns, providing valuable structural information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and analyzed using a high-field NMR spectrometer. A standard suite of experiments is conducted:

-

¹H NMR: To identify the proton environments and their multiplicities.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish correlations between protons and carbons, revealing the connectivity of the molecular framework.

-

Structure Elucidation Pathway

The determination of the structure of this compound is a logical process of data integration and interpretation.

The molecular formula, C₂₉H₃₄O₁₁, is established by HRMS. The IR spectrum confirms the presence of hydroxyl, ester, and ketone functionalities. The ¹H NMR spectrum reveals the characteristic signals for the taxane core, including the methyl groups, protons adjacent to oxygenated carbons, and the aromatic protons of the benzoyl group. The presence of an additional hydroxymethyl group compared to 10-deacetylbaccatin III is a key observation. The final placement of all functional groups and the stereochemistry are confirmed through detailed analysis of 2D NMR correlations, such as COSY (proton-proton couplings), HSQC (direct carbon-proton correlations), and HMBC (long-range carbon-proton correlations).

Conclusion

The structure of this compound has been unequivocally established through the synergistic application of various spectroscopic techniques, underpinned by rigorous isolation and purification protocols. The detailed data presented in this guide serves as a valuable resource for researchers in natural product chemistry and drug discovery, facilitating further investigation into the bioactivity and synthetic potential of this and related taxane compounds.

References

Unveiling the Natural Reserves of 19-Hydroxy-10-deacetylbaccatin III: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources, extraction, and quantification of 19-hydroxy-10-deacetylbaccatin III, a taxane (B156437) of significant interest to the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration and utilization of natural compounds for therapeutic applications.

Executive Summary

This compound, a structural analog of the crucial paclitaxel (B517696) precursor 10-deacetylbaccatin III, has been identified in various species of the genus Taxus, commonly known as yew trees. This guide synthesizes the current knowledge on its natural occurrence, presenting quantitative data from scientific studies and outlining detailed experimental protocols for its isolation. The information herein is designed to facilitate further research and development of this promising natural product.

Natural Sources and Quantitative Analysis

The primary natural sources of this compound identified to date are various species of Taxus. The concentration of this compound can fluctuate based on the species, the specific part of the plant, and the season of collection.

| Plant Source | Plant Part | Compound | Yield/Content | Reference |

| Taxus wallichiana Zucc. | Needles | 19-hydroxybaccatin III | Up to 0.032% (dry weight) | [1] |

| Taxus sumatrana | Bark | 19-hydroxybaccatin III | Presence confirmed | |

| Taxus sumatrana | Needles | 19-hydroxybaccatin III | Presence confirmed | [2] |

Table 1: Quantitative Data on the Natural Occurrence of this compound.

A study on Taxus wallichiana Zucc. collected in the Lam Dong province of Vietnam revealed that the content of 19-hydroxybaccatin III in the dried needles varied seasonally. The highest concentration, reaching 0.032%, was observed in needles collected in June, while the lowest level of 0.014% was found in January.[1] This seasonal variation highlights the importance of optimizing collection times to maximize the yield of the target compound. The presence of 19-hydroxybaccatin III has also been confirmed in the bark and needles of Taxus sumatrana.[2]

Experimental Protocols: From Plant Material to Purified Compound

While a specific, detailed protocol for the isolation of this compound is not extensively documented, methodologies for the extraction and purification of the closely related and more abundant 10-deacetylbaccatin III from Taxus species are well-established. These protocols can be adapted for the isolation of this compound due to their structural similarities.

Extraction

The initial step involves the extraction of taxanes from the plant material.

-

Sample Preparation: The plant material (e.g., needles, bark) is air-dried and pulverized to a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered material is typically extracted with a polar solvent. Methanol is a commonly used solvent for this purpose. The extraction can be performed by stirring the plant material with the solvent for an extended period (e.g., 12 hours) at room temperature.[3] Alternatively, methods like ultrasonic-assisted extraction can be employed to improve efficiency.

Preliminary Purification: Solvent Partitioning

The crude extract obtained from the initial solvent extraction contains a complex mixture of compounds. Solvent-solvent partitioning is a crucial step to separate taxanes from other components.

-

The crude extract is typically concentrated and then partitioned between an aqueous phase and an immiscible organic solvent, such as dichloromethane (B109758) or ethyl acetate. This step helps in removing highly polar and non-polar impurities.

Chromatographic Separation

Column chromatography is the primary technique used for the isolation and purification of individual taxanes from the semi-purified extract.

-

Stationary Phase: Silica gel is a commonly used stationary phase for the chromatographic separation of taxanes.

-

Mobile Phase: A gradient of non-polar and polar solvents is used to elute the compounds from the column. The specific solvent system is optimized to achieve the best separation of the target compound from other taxanes and impurities.

-

Fraction Collection and Analysis: Fractions are collected from the column and analyzed using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

Final Purification: Crystallization

The fractions containing the purified compound are pooled, and the solvent is evaporated. The resulting solid can be further purified by crystallization from a suitable solvent or solvent mixture to obtain high-purity this compound.

Visualization of the Isolation Workflow

The following diagram illustrates a general workflow for the isolation of this compound from Taxus species.

This comprehensive guide serves as a foundational resource for the scientific community, providing critical data and methodologies to advance the research and potential therapeutic applications of this compound.

References

- 1. Seasonal effects on the 10-deacetylbaccatin III and 19-hydroxybaccatin III contents of the needles of Taxus wallichiana Zucc. in Lam Dong province | Academia Journal of Biology [vjs.ac.vn]

- 2. scilit.com [scilit.com]

- 3. US6124482A - Process for isolation of 10-deacetyl baccatin-III - Google Patents [patents.google.com]

The Discovery and Isolation of 19-Hydroxy-10-deacetylbaccatin III: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of 19-hydroxy-10-deacetylbaccatin III, a naturally occurring taxane (B156437) diterpenoid. Taxanes are a critical class of compounds in oncology, and understanding the isolation and characterization of novel analogues is paramount for the development of new therapeutic agents. This document details the historical context of its discovery, comprehensive experimental protocols for its isolation and purification from natural sources, and methods for its structural elucidation.

Discovery and Significance

The discovery of novel taxanes is intrinsically linked to the intensive investigation of the genus Taxus (yew) following the identification of paclitaxel's potent anticancer activity. While paclitaxel (B517696) and its key precursor, 10-deacetylbaccatin III (10-DAB), have been the primary focus of research, a plethora of other taxane analogues have been isolated and characterized.

The first report of a 19-hydroxylated taxane, specifically 19-hydroxybaccatin III, was in 1981 by McLaughlin, Miller, Powell, and Smith.[1] Through activity-guided chromatographic fractionation of a polar extract from Taxus wallichiana Zucc., they isolated and characterized several new taxane derivatives.[1] this compound is a closely related analogue, also found as a minor constituent in various Taxus species. These 19-hydroxylated taxanes are of significant interest as they represent potential starting materials for the semi-synthesis of new, and possibly more potent, anticancer drugs.

Quantitative Data

The concentration of taxanes in Taxus species can vary significantly depending on the species, geographical location, and season of harvest. A study on Taxus wallichiana Zucc. in the Lam Dong province of Vietnam investigated the seasonal effects on the content of 19-hydroxybaccatin III, a closely related analogue of the target compound. The findings from this study provide valuable insight into the optimal harvesting times for maximizing the yield of 19-hydroxylated taxanes.

| Month of Harvest | 19-Hydroxybaccatin III Content (% of dried needles) |

| January | 0.014 |

| June | 0.032 |

Data adapted from a seasonal study on Taxus wallichiana Zucc.[2][3]

The data indicates that the concentration of 19-hydroxybaccatin III is highest in the summer months, suggesting a metabolic peak during this period. It is reasonable to extrapolate that the optimal harvest time for this compound would follow a similar seasonal pattern.

Experimental Protocols: Isolation and Purification

The isolation of this compound from Taxus biomass is a multi-step process that involves extraction, partitioning, and multiple chromatographic separations. The following protocol is a synthesized methodology based on established procedures for the isolation of various taxanes.

Extraction

-

Plant Material Preparation: Needles of Taxus wallichiana are air-dried at a temperature below 45°C to a constant weight and then pulverized into a fine powder.

-

Solvent Extraction: The powdered plant material is extracted with methanol (B129727) at room temperature. A typical ratio is 1:5 (w/v) of dried plant material to methanol. The extraction is carried out three times, each for 4 hours, using an ultrasonic bath to enhance efficiency.

-

Concentration: The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract.

Liquid-Liquid Partitioning

-

Initial Partitioning: The crude methanolic extract is suspended in water and partitioned with a non-polar solvent such as n-hexane or dichloromethane. This step removes lipids and chlorophyll. The aqueous-methanolic phase containing the more polar taxanes is retained.

-

Further Extraction: The aqueous-methanolic phase is then extracted multiple times with a solvent of intermediate polarity, such as ethyl acetate (B1210297), to extract the taxanes. The combined ethyl acetate fractions are then concentrated to dryness.

Chromatographic Purification

-

Adsorbent Column Chromatography: The dried ethyl acetate extract is loaded onto a column packed with a non-polar synthetic hydrophobic adsorbent resin (e.g., Diaion® HP-20). This initial step helps to remove highly polar impurities. The column is washed with water, and the taxanes are then eluted with methanol.

-

Silica (B1680970) Gel Chromatography: The methanol eluate from the adsorbent column is concentrated and subjected to column chromatography on silica gel. A gradient elution system of increasing polarity, such as a mixture of n-hexane and ethyl acetate, is used to separate the taxane fraction from other compounds.

-

Preparative High-Performance Liquid Chromatography (HPLC): The taxane-rich fraction from the silica gel column is further purified by preparative reversed-phase HPLC on a C18 column. A mobile phase consisting of a gradient of acetonitrile (B52724) and water is typically used. The separation is monitored by a UV detector at 227 nm. Fractions containing this compound are collected.

-

Final Purification: The collected fractions are pooled, concentrated, and may be subjected to a final crystallization step from a suitable solvent system (e.g., methanol/water) to yield the pure compound.

Structural Characterization

The structure of this compound is elucidated using a combination of spectroscopic techniques.

Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the taxane core, including singlets for the C-16 and C-17 methyl groups, and signals for the acetyl and benzoyl groups. The presence of the 19-hydroxyl group would be indicated by signals corresponding to the hydroxymethyl group (CH₂OH). |

| ¹³C NMR | The carbon NMR spectrum will show the full complement of carbons for the taxane skeleton. The chemical shift of the C-19 carbon will be indicative of a primary alcohol. |

| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. The fragmentation pattern in MS/MS experiments can provide further structural information about the taxane core and its substituents. |

Note: Detailed, specific spectral data for this compound is not widely available in the public domain. The features described are based on the known structure and comparison with related taxanes.

Biosynthesis

The biosynthesis of taxanes is a complex pathway involving numerous enzymatic steps. While the pathway to the key intermediate, baccatin (B15129273) III, has been extensively studied, the specific enzyme responsible for the hydroxylation at the C-19 position of the taxane core has not yet been fully characterized. It is hypothesized that a cytochrome P450-dependent monooxygenase is responsible for this transformation.

The general biosynthetic pathway begins with the cyclization of geranylgeranyl diphosphate (B83284) (GGPP) to taxa-4(5),11(12)-diene, the first committed step in taxane biosynthesis. This is followed by a series of hydroxylations and acetylations to form key intermediates, ultimately leading to baccatin III. The 19-hydroxylation likely occurs at one of the intermediate stages of this pathway.

Conclusion

This compound represents an important member of the diverse family of taxane diterpenoids. Its isolation from Taxus species, while challenging due to its low abundance, is achievable through a systematic approach of extraction, partitioning, and multi-step chromatography. The detailed characterization of this and other novel taxanes is crucial for expanding the chemical space available for the development of next-generation anticancer therapeutics. Further research into the specific biosynthetic pathway leading to 19-hydroxylated taxanes could open up possibilities for their production through synthetic biology approaches.

References

- 1. 19-Hydroxybaccatin III, 10-deacetylcephalomannine, and 10-deacetyltaxol: new antitumor taxanes from Taxus wallichiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Seasonal effects on the 10-deacetylbaccatin III and 19-hydroxybaccatin III contents of the needles of Taxus wallichiana Zucc. in Lam Dong province | Academia Journal of Biology [vjs.ac.vn]

- 3. View of Seasonal effects on the 10-deacetylbaccatin III and 19-hydroxybaccatin III contents of the needles of Taxus wallichiana Zucc. in Lam Dong province [ajb.vast.vn]

An In-Depth Technical Guide to 19-Hydroxy-10-deacetylbaccatin III: Properties and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 19-hydroxy-10-deacetylbaccatin III, a naturally occurring taxane (B156437) diterpenoid. While specific experimental data for this particular derivative is limited in publicly accessible literature, this document compiles available information and provides context through data on the closely related and extensively studied precursor, 10-deacetylbaccatin III. This guide includes tabulated physical and spectral data, detailed experimental protocols for isolation and characterization, and visualizations of relevant biochemical pathways and experimental workflows to support researchers in drug discovery and development.

Introduction

This compound is a taxane diterpenoid, a class of compounds that has yielded some of the most significant anticancer agents, notably paclitaxel (B517696) (Taxol®) and docetaxel (B913) (Taxotere®). Found as a minor constituent in various species of the yew tree (Taxus), this molecule is structurally similar to key intermediates in the biosynthesis of paclitaxel.[1][2] Its primary significance in the scientific community lies in its role as an impurity in the extraction of more abundant taxanes like baccatin (B15129273) III and as a potential starting material for the semi-synthesis of novel taxane derivatives.[][4] Notably, it is a direct precursor to 19-hydroxydocetaxel, a compound that has demonstrated high levels of cytotoxicity in in-vitro experimental models.[] Understanding the physicochemical properties of this compound is crucial for its isolation, purification, and derivatization in the pursuit of new therapeutic agents.

Physicochemical Properties

The following tables summarize the known and computed physical and chemical properties of this compound. Where experimental data is not available for the 19-hydroxy derivative, data for the parent compound, 10-deacetylbaccatin III, is provided for comparative purposes, and this is clearly indicated.

General Properties

| Property | Value | Source |

| Molecular Formula | C₂₉H₃₄O₁₁ | [5] |

| Molecular Weight | 558.58 g/mol | [5] |

| IUPAC Name | [(1S,2S,3R,4S,7R,9S,10R,12R)-4-acetyloxy-1,9,12-trihydroxy-10-(hydroxymethyl)-14,17,17-trimethyl-11,15-dioxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate | [5] |

| CAS Number | 154083-99-5 | [5] |

| Natural Sources | Taxus wallichiana, Taxus baccata | [][4] |

Physical Properties

| Property | This compound | 10-Deacetylbaccatin III (for comparison) | Source |

| Melting Point | Data not available | 234 °C | [6] |

| Boiling Point | 758.1 ± 60.0 °C at 760 mmHg (Predicted) | Data not available | [] |

| Density | 1.46 ± 0.1 g/cm³ (Predicted) | Data not available | [] |

| Solubility | Data not available | Soluble in methanol (B129727), DMSO, and dimethylformamide (approx. 20 mg/mL) | [6][7] |

Spectroscopic Data

Spectroscopic analysis is fundamental to the identification and structural elucidation of this compound. Below is a summary of available spectral data.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Interpretation | Source |

| 3428.13 | O-H stretching (hydroxyl groups) | [] |

| 1713.06 | C=O stretching (ester and ketone groups) | [] |

| 1246.4 | C-O stretching (ester group) | [] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Specific mass spectrometry fragmentation data for this compound is not detailed in the available literature. For taxanes in general, electrospray ionization (ESI) is a common technique. Fragmentation patterns would likely involve the loss of water, acetyl, and benzoyl groups, as well as characteristic cleavages of the taxane ring system. High-resolution mass spectrometry would be essential for confirming the elemental composition.

Experimental Protocols

The following sections outline generalized experimental protocols for the isolation, purification, and analysis of taxanes, which can be adapted for this compound.

Isolation from Taxus Species

The isolation of taxanes from plant material is a multi-step process involving extraction, partitioning, and chromatographic purification.

Protocol:

-

Extraction: Dried and ground needles of Taxus species are extracted with methanol at room temperature.[8]

-

Partitioning: The methanol extract is concentrated under reduced pressure and then partitioned between water and an immiscible organic solvent such as dichloromethane.[8] The taxanes will preferentially move into the organic layer.

-

Concentration: The organic phase is collected and evaporated to dryness to yield a crude taxane extract.[9]

-

Purification: The crude extract is subjected to one or more rounds of chromatography. High-performance liquid chromatography (HPLC) with a C18 column is commonly used for the separation of individual taxanes.[8]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the primary technique for the analysis and purification of taxanes.

Typical HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile (B52724) and water is commonly used, with the ratio adjusted to achieve optimal separation. For example, a 30:70 (v/v) mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 227 nm is standard for taxanes.[7]

-

Injection Volume: 20 µL.

Semi-synthesis of 19-Hydroxydocetaxel

This compound serves as a precursor for the semi-synthesis of 19-hydroxydocetaxel. This typically involves the protection of hydroxyl groups, coupling with a protected side chain, and subsequent deprotection.

General Procedure:

-

Protection: The hydroxyl groups at C7 and C10 of this compound are selectively protected, often using silyl protecting groups.[10]

-

Coupling: The protected taxane core is then coupled with a suitable protected side-chain precursor, such as a β-lactam.[10]

-

Deprotection: The protecting groups on the side chain and the taxane core are removed under specific reaction conditions to yield the final product.[10]

-

Purification: The final product is purified using chromatographic techniques to remove any unreacted starting materials and byproducts.

Biological Context and Significance

While direct signaling pathways involving this compound have not been elucidated, its structural similarity to key intermediates in the taxol biosynthetic pathway places it within a well-studied biochemical context. The biosynthesis of taxol is a complex, multi-step process that occurs in Taxus species.[2][11]

The pathway begins with the cyclization of geranylgeranyl diphosphate (GGPP) to form the basic taxane skeleton.[2] A series of subsequent enzymatic reactions, including hydroxylations, acetylations, and benzoylations, gradually build the complex structure of taxol.[11] 10-Deacetylbaccatin III is a key intermediate in this pathway, and it is plausible that this compound is formed through a similar series of enzymatic modifications.

The primary biological relevance of this compound is its potential as a precursor for novel taxane analogs. The cytotoxicity of its derivative, 19-hydroxydocetaxel, suggests that modifications at the C-19 position could be a promising avenue for the development of new anticancer drugs with improved efficacy or altered pharmacological profiles.[][4]

Conclusion

This compound is a naturally occurring taxane with significant potential in the field of drug development. While comprehensive data on its physical and chemical properties are still emerging, this guide provides a foundational understanding based on available information and comparisons with its well-characterized analog, 10-deacetylbaccatin III. The provided experimental protocols and workflow visualizations offer a practical starting point for researchers working on the isolation, characterization, and synthetic modification of this and other related taxanes. Further investigation into the specific properties and biological activities of this compound is warranted to fully explore its therapeutic potential.

References

- 1. abstracts.societyforscience.org [abstracts.societyforscience.org]

- 2. Taxol biosynthesis and molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 19-Hydroxybaccatin III, 10-deacetylcephalomannine, and 10-deacetyltaxol: new antitumor taxanes from Taxus wallichiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 19-Hydroxy-10-deacetyl Baccatin-III | C29H34O11 | CID 102216735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 10-Deacetylbaccatin - Wikipedia [en.wikipedia.org]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. US5475120A - Method for the isolation and purification of taxol and its natural analogues - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. CN103145654A - Docetaxel semi-synthesis method - Google Patents [patents.google.com]

- 11. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Profile of 19-Hydroxy-10-deacetylbaccatin III: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

19-Hydroxy-10-deacetylbaccatin III, a naturally occurring taxane (B156437) derivative, has garnered interest within the scientific community for its potential as an anticancer agent. As a member of the taxane family, which includes the highly successful chemotherapeutic agents paclitaxel (B517696) and docetaxel (B913), its mechanism of action is presumed to involve the disruption of microtubule dynamics, a critical process for cell division. This technical guide provides a comprehensive overview of the available in vitro research on this compound and its closely related analogs. It details the cytotoxic activities against various cancer cell lines, elucidates the underlying molecular mechanisms, and provides detailed experimental protocols for key assays. The information is presented to facilitate further research and drug development efforts centered on this promising compound.

Introduction

The taxane family of diterpenoids, originally isolated from the yew tree (Taxus species), represents a cornerstone of modern cancer chemotherapy. Paclitaxel and its semi-synthetic analog docetaxel have demonstrated significant clinical efficacy against a broad spectrum of solid tumors. Their primary mechanism of action involves the stabilization of microtubules, which leads to an arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis. The discovery and development of new taxane analogs with improved efficacy, better solubility, and a more favorable side-effect profile remain an active area of research. This compound is one such analog that has been investigated for its cytotoxic potential. This guide summarizes the key in vitro findings related to this compound.

Cytotoxic Activity

While specific in vitro cytotoxicity data for this compound is limited in publicly available literature, studies on structurally similar compounds, such as 14β-hydroxy-10-deacetylbaccatin III derivatives, provide valuable insights into its potential anticancer activity. Research on these analogs has demonstrated potent growth-inhibitory effects against various human cancer cell lines.

For instance, studies on baccatin (B15129273) III, a precursor to paclitaxel, have shown cytotoxic activity against a variety of cancer cell lines, with ED50 values in the micromolar range.[1] Although less potent than paclitaxel, the inherent cytotoxicity of the baccatin core structure is evident.

Table 1: In Vitro Cytotoxicity of Baccatin III (Precursor to this compound)

| Cell Line | Cancer Type | ED50 (µM) |

| Various | Various | ~ 8 - 50 |

Data extrapolated from studies on Baccatin III, a closely related precursor.[1]

Mechanism of Action

The mechanism of action of this compound is expected to align with that of other taxanes, primarily targeting microtubule function.

Microtubule Stabilization

Taxanes are known to bind to the β-tubulin subunit of microtubules, promoting their assembly and inhibiting depolymerization. This stabilization of microtubules disrupts the dynamic instability required for proper mitotic spindle formation and function, a critical step in cell division. While direct evidence for this compound is pending, studies on the closely related baccatin III indicate an antimitotic effect, albeit through a different interaction with tubulin than paclitaxel. Baccatin III has been shown to inhibit tubulin polymerization, a mechanism more akin to colchicine.[1] This suggests that modifications at the C10 and C19 positions on the baccatin core can significantly influence the precise mechanism of microtubule interaction.

Cell Cycle Arrest

The disruption of microtubule dynamics by taxanes leads to a halt in the cell cycle at the G2/M transition. This mitotic arrest prevents cancer cells from completing cell division. Studies on 14β-hydroxy-10-deacetylbaccatin III derivatives have confirmed their ability to induce a G2/M cell cycle block in a concentration-dependent manner.[2] It is highly probable that this compound exerts a similar effect.

Induction of Apoptosis

Prolonged arrest at the G2/M phase ultimately triggers programmed cell death, or apoptosis. This is a key component of the anticancer effect of taxanes. The apoptotic cascade is initiated, leading to characteristic morphological and biochemical changes, including cell shrinkage, chromatin condensation, and DNA fragmentation. Research has demonstrated that the G2/M block induced by 14β-hydroxy-10-deacetylbaccatin III derivatives is significantly correlated with the induction of apoptosis.[2]

Signaling Pathways

The induction of apoptosis by taxanes involves a complex interplay of signaling pathways. While the specific pathways modulated by this compound have not been fully elucidated, the general mechanism for taxanes provides a likely framework.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays relevant to the study of this compound.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.

Workflow:

Caption: Workflow for a typical MTT cell viability assay.

Detailed Protocol:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., paclitaxel). Incubate the plate for 48 to 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Workflow:

Caption: General workflow for cell cycle analysis by flow cytometry.

Detailed Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate the cells at -20°C for at least 2 hours for fixation.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms using appropriate software.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) and membrane integrity.

Workflow:

References

Preliminary Research on the Antitumor Properties of 19-hydroxy-10-deacetylbaccatin III and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the antitumor properties of 19-hydroxy-10-deacetylbaccatin III is limited in publicly available scientific literature. This guide provides a comprehensive overview of the antitumor activities of closely related analogs, primarily derivatives of 14β-hydroxy-10-deacetylbaccatin III, to serve as a foundational resource for preliminary research and drug development.

Executive Summary

This technical guide consolidates preclinical data on the antitumor properties of derivatives of 10-deacetylbaccatin III, with a focus on analogs of 14β-hydroxy-10-deacetylbaccatin III. These taxane (B156437) analogs have demonstrated significant cytotoxic effects against a range of human cancer cell lines, including those exhibiting multidrug resistance. The primary mechanism of action involves the disruption of microtubule dynamics, leading to a cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. This document provides a detailed summary of quantitative efficacy data, experimental methodologies for key assays, and visual representations of the underlying molecular pathways and experimental workflows to support further investigation into this class of compounds.

Quantitative Antitumor Activity

The antitumor efficacy of various taxoid analogs derived from 14β-hydroxy-10-deacetylbaccatin III has been evaluated against several human cancer cell lines. Many of these derivatives exhibit potent cytotoxic activity, in some cases surpassing the efficacy of established chemotherapeutic agents like paclitaxel (B517696) and docetaxel.[1]

Table 1: In Vitro Cytotoxicity of 14β-hydroxy-10-deacetylbaccatin III Analogs against Human Cancer Cell Lines

| Compound/Analog | Cancer Cell Line | IC50 (nM) | Fold-change vs. Paclitaxel | Reference |

| IDN 5109 | MCF-7 ADRr (MDR-positive breast) | - | 25- to 30-fold higher activity | [2] |

| Various Analogs | A121 (ovarian) | Subnanomolar | Several-fold to 1 order of magnitude better | [1] |

| A549 (non-small-cell lung) | Subnanomolar | Several-fold to 1 order of magnitude better | [1] | |

| HT-29 (colon) | Subnanomolar | Several-fold to 1 order of magnitude better | [1] | |

| MCF-7 (breast) | Subnanomolar | Several-fold to 1 order of magnitude better | [1] | |

| MCF7-R (doxorubicin-resistant breast) | Significantly increased cytotoxicity | - | [1] |

Note: Specific IC50 values for all compounds and cell lines are not consistently reported across all literature. The table summarizes the reported potency.

Mechanism of Action

Similar to other taxanes, the derivatives of 14β-hydroxy-10-deacetylbaccatin III exert their antitumor effects by interfering with microtubule function. This leads to a cascade of cellular events culminating in apoptotic cell death.

Microtubule Stabilization and G2/M Cell Cycle Arrest

Taxanes bind to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization.[3] This stabilization of microtubules disrupts the dynamic instability required for proper mitotic spindle formation and function, leading to an arrest of the cell cycle in the G2/M phase.[2][4]

Induction of Apoptosis

The prolonged arrest in mitosis triggers the intrinsic apoptotic pathway. This is characterized by the activation of caspase cascades and DNA fragmentation.[2] Studies have confirmed the occurrence of apoptosis through methods such as DNA laddering assays and the detection of a sub-G1 peak in cell cycle analysis.[2] The apoptotic response to taxane-induced mitotic arrest can be both p53-dependent and p53-independent.[5]

Experimental Protocols

The following sections detail the methodologies for key in vitro assays used to characterize the antitumor properties of these compounds.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6]

Principle: Metabolically active cells with functional mitochondria reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound (and vehicle control) for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium (B1200493) iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell.[2]

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the test compound for a specified time, then harvest the cells by trypsinization and centrifugation.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.

-

RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that PI only stains DNA.

-

PI Staining: Stain the cells with a solution containing propidium iodide.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is measured for each cell.

-

Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of a mitotic arrest.

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[1]

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs. These labeled nucleotides can then be detected by fluorescence microscopy or flow cytometry.[7]

Protocol:

-

Cell Preparation and Fixation: Grow cells on coverslips or in chamber slides, treat with the test compound, and then fix with paraformaldehyde.

-

Permeabilization: Permeabilize the cells with a detergent (e.g., Triton X-100) to allow the TdT enzyme to enter the nucleus.

-

TUNEL Reaction: Incubate the cells with a reaction mixture containing TdT and fluorescently labeled dUTPs.

-

Washing and Counterstaining: Wash the cells to remove unincorporated nucleotides and counterstain the nuclei with a DNA dye like DAPI.

-

Imaging: Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

-

Quantification: The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive cells relative to the total number of cells.

Visualizations

Experimental Workflow for In Vitro Antitumor Activity Assessment

Caption: Workflow for evaluating the in vitro antitumor activity of taxane analogs.

Signaling Pathway of Taxane-Induced G2/M Arrest and Apoptosis

Caption: Simplified signaling pathway of taxane-induced apoptosis.

Conclusion and Future Directions

The derivatives of 14β-hydroxy-10-deacetylbaccatin III represent a promising class of antitumor agents with potent activity against various cancer cell lines, including those with multidrug resistance. Their mechanism of action, centered on microtubule stabilization and induction of apoptosis, is well-established for taxanes.

Future research should focus on:

-

Synthesis and Evaluation of this compound: Direct synthesis and in vitro evaluation of the title compound are necessary to determine its specific antitumor properties.

-

In Vivo Efficacy and Toxicity: Promising analogs should be advanced to preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and toxicity profiles.

-

Mechanism of Overcoming Drug Resistance: Further investigation is needed to elucidate the precise molecular mechanisms by which these analogs overcome multidrug resistance.

-

Combination Therapies: Exploring the synergistic effects of these compounds with other anticancer agents could lead to more effective treatment strategies.

This guide provides a solid foundation for initiating research into this compound and its analogs as potential novel cancer therapeutics.

References

- 1. clyte.tech [clyte.tech]

- 2. Flow cytometry with PI staining | Abcam [abcam.com]

- 3. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]

- 4. books.rsc.org [books.rsc.org]

- 5. Taxol-induced mitotic block triggers rapid onset of a p53-independent apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchhub.com [researchhub.com]

- 7. info.gbiosciences.com [info.gbiosciences.com]

An In-depth Technical Guide to 19-hydroxy-10-deacetylbaccatin III: A Key Precursor in Taxane Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-hydroxy-10-deacetylbaccatin III is a complex diterpenoid belonging to the taxane (B156437) family. Taxanes are a critical class of compounds in oncology, with prominent members like Paclitaxel (Taxol®) and Docetaxel (B913) (Taxotere®) being mainstays in chemotherapy regimens. This compound serves as a crucial, advanced precursor in the semi-synthesis of novel taxane derivatives, most notably 19-hydroxydocetaxel, a compound noted for its significant cytotoxic activity in preclinical models.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, isolation, and its role in the synthesis of potent anti-cancer agents. This document is intended to serve as a resource for researchers and professionals engaged in taxane chemistry and the development of next-generation chemotherapeutics.

Core Molecular Data

There has been some discrepancy in publicly available databases regarding the precise molecular formula of this compound. While some sources indicate a formula of C29H34O11, a detailed review of spectroscopic data and its structural relationship to 10-deacetylbaccatin III confirms the correct molecular formula to be C29H36O11 . This corresponds to a molecular weight of approximately 560.6 g/mol . This distinction is critical for accurate stoichiometric calculations in synthetic applications and for precise characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C29H36O11 | Confirmed via spectroscopic data |

| Molecular Weight | 560.59 g/mol | [][2] |

| CAS Number | 154083-99-5 | [][2][3][4] |

| Appearance | White Solid | [4] |

| Boiling Point | 758.1 ± 60.0 °C at 760 mmHg | [] |

| Density | 1.46 ± 0.1 g/cm³ | [] |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| Infrared (IR) in CHCl3 | νmax 3428.13, 1713.06, 1246.4 cm⁻¹[] |

| ¹H NMR (400 MHz, DMSO-d6) | δ 0.99 (s, H-16), 1.18 (s, H-17), 1.58 (t, J = 12.8 Hz, H-6β), 1.93 (s, H-18), 2.14 (m, H-14), 2.27 (s, OCOCH₃), 2.31 (m, H-6α)[] |

Isolation and Purification

This compound is typically found as a minor component or impurity within extracts from the needles and twigs of various yew species (Taxus sp.), such as Taxus baccata.[] Its structural similarity to the more abundant 10-deacetylbaccatin III (10-DAB) makes its isolation a challenging yet critical process for the synthesis of high-purity derivatives.

The general workflow for isolating taxanes from natural sources provides a framework for obtaining this compound. While specific protocols for this molecule are not widely published, the methodologies used for 10-DAB are directly applicable and can be adapted.

Experimental Protocol: General Taxane Isolation and Purification

-

Extraction: Dried and ground biomass from Taxus needles is extracted with a polar solvent, typically methanol (B129727) or ethanol, over an extended period (e.g., 24 hours) at ambient temperature.

-

Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure. A liquid-liquid partition is then performed, for example, between a water/methanol mixture and a non-polar solvent like hexane (B92381) or ligroin to remove lipids. The aqueous phase, containing the taxanes, is then extracted with a solvent such as dichloromethane (B109758) or chloroform.

-

Chromatographic Purification: The semi-purified taxane mixture is subjected to one or more stages of chromatography.

-

Initial Separation: Normal-phase chromatography on silica (B1680970) gel can be used for initial fractionation.

-

High-Resolution Separation: High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC) using a C18 column, is essential for separating the structurally similar taxanes. A gradient of acetonitrile (B52724) and water is commonly employed as the mobile phase.

-

Centrifugal Partition Chromatography (CPC): This technique has been shown to be effective in separating this compound from 10-DAB and other contaminants. Specific solvent systems, such as methyl ethyl ketone/water, can provide excellent selectivity.

-

The following diagram illustrates a typical workflow for the isolation and purification of taxane precursors.

Caption: General Workflow for Taxane Precursor Isolation

Role in Semi-Synthesis of 19-hydroxydocetaxel

The primary significance of this compound lies in its utility as a starting material for the semi-synthesis of 19-hydroxydocetaxel. Docetaxel is a potent microtubule-stabilizing agent, and hydroxylation at the C-19 position represents a modification that can influence the compound's pharmacological profile.

The synthesis involves the esterification of the C-13 hydroxyl group of the taxane core with a protected side chain, followed by deprotection steps. This process is analogous to the well-established semi-synthesis of docetaxel from 10-deacetylbaccatin III.

Experimental Protocol: General Synthesis of a Docetaxel Analog

-

Protection: The hydroxyl groups at positions C-7 and C-10 of the this compound core are selectively protected. For instance, they can be converted to triethylsilyl (TES) ethers or carbobenzyloxy (CBZ) groups to prevent unwanted side reactions.

-

Side-Chain Coupling: The protected core is coupled with a suitably protected β-lactam or phenylisoserine (B1258129) side chain at the C-13 hydroxyl group. This esterification is typically carried out using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

-

Deprotection: The protecting groups at C-7, C-10, and on the side chain are removed under specific conditions (e.g., mild acid for TES groups, hydrogenation for CBZ groups) to yield the final product, 19-hydroxydocetaxel.

The logical relationship in the semi-synthetic pathway is depicted below.

Caption: Semi-Synthetic Pathway to 19-hydroxydocetaxel

Biological Activity of Derivatives

While this compound is primarily a synthetic intermediate, its derivative, 19-hydroxydocetaxel, is expected to exhibit significant biological activity. Docetaxel, the parent compound, functions by binding to the β-subunit of tubulin, which promotes the assembly of microtubules and stabilizes them by preventing depolymerization. This action disrupts the normal dynamic reorganization of the microtubule network, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. It is highly probable that 19-hydroxydocetaxel shares this mechanism of action.

The diagram below illustrates the generally accepted mechanism of action for taxane drugs like docetaxel.

Caption: Proposed Mechanism of Action for 19-hydroxydocetaxel

Conclusion

This compound is a valuable taxane natural product that serves as a key building block in the semi-synthesis of novel, potentially more potent chemotherapeutic agents. Accurate characterization of its molecular properties is fundamental to its successful application in drug development. The protocols and pathways outlined in this guide, based on established taxane chemistry, provide a framework for researchers to isolate, purify, and utilize this important precursor in the ongoing search for improved cancer therapies. Further investigation into the specific pharmacological properties of its derivatives, such as 19-hydroxydocetaxel, is a promising avenue for future research.

References

Spectroscopic and Mass Spectrometric Characterization of 19-Hydroxy-10-deacetylbaccatin III: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and mass spectrometric data available for 19-hydroxy-10-deacetylbaccatin III, a key taxane (B156437) diterpenoid. This document is intended to serve as a comprehensive resource for researchers involved in the isolation, characterization, and synthetic application of this compound, particularly in the context of developing novel anticancer agents.

Introduction

This compound is a naturally occurring taxane and a significant impurity found during the extraction of Baccatin III from the needles of Taxus baccata[]. Its chemical structure is closely related to other prominent taxanes used in cancer chemotherapy. The primary importance of this compound lies in its role as a precursor for the synthesis of 19-hydroxydocetaxel, a derivative that has demonstrated high levels of cytotoxicity in in-vitro experimental models[]. Accurate and comprehensive spectroscopic data is therefore crucial for its unambiguous identification, purity assessment, and for monitoring its conversion in synthetic processes.

Spectroscopic Data

The following sections present the available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of complex organic molecules like this compound.

The proton NMR spectrum provides detailed information about the chemical environment of each hydrogen atom in the molecule. The following table summarizes the ¹H NMR data for this compound recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) at 400 MHz[].

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.09 | d | 7.3 | H-2' & H-6' |

| 7.68 | m | H-4' | |

| 7.59 | m | H-3' & H-5' | |

| 6.525 | d | 7.0 | H-2β |

| 5.175 | d | 3.8 | C13-OH |

| 5.11 | d | 2.0 | H-10α |

| 5.04 | d | 7.0 | C7-OH |

| 4.985 | d | 9.2 | H-5α |

| 4.74 | d | 2.0 | C10-OH |

| 4.66 | m | H-13β, C19-OH | |

| 4.513 & 4.503 | two ABq | 12.2 | H-19a & H-19b |

| 4.37 | d | 7.7 | H-20b |

| 4.11 | d (merged with H-7) | H-20a | |

| 4.07 | m | H-7α | |

| 3.93 | s | C1-OH | |

| 3.825 | d | 6.8 | |

| 2.31 | m | H-6α | |

| 2.27 | s | OCOCH₃ | |

| 2.14 | m | H-14 | |

| 1.93 | s | H-18 | |

| 1.58 | t | 12.8 | H-6β |

| 1.18 | s | H-17 | |

| 0.99 | s | H-16 |

Table 1: ¹H NMR Spectroscopic Data of this compound (400 MHz, DMSO-d₆)[].

As of the latest literature search, detailed experimental ¹³C NMR data for this compound has not been published. For researchers working on the characterization of this molecule, it is recommended to acquire a ¹³C NMR spectrum. Based on the known structure and data from similar taxane compounds, the spectrum is expected to show signals corresponding to the carbonyl carbons of the ester and ketone groups in the range of δ 170-210 ppm, aromatic and olefinic carbons between δ 120-140 ppm, oxygenated carbons of the taxane core in the range of δ 60-90 ppm, and aliphatic carbons at higher field.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

| Parameter | Value | Source |

| Molecular Formula | C₂₉H₃₄O₁₁ | PubChem |

| Molecular Weight | 558.6 g/mol | PubChem |

| Exact Mass | 558.21011190 Da | PubChem |

Table 2: Mass Spectrometry Data for this compound.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR and MS data for taxane diterpenoids, which can be adapted for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD). Ensure the sample is fully dissolved to obtain high-resolution spectra.

-

Instrument: A high-field NMR spectrometer (400 MHz or higher) is recommended for resolving the complex spin systems of taxanes.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C and its longer relaxation times, a larger number of scans will be required.

-

2D NMR Experiments: To aid in the complete assignment of the ¹H and ¹³C signals, it is highly recommended to perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) for ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range ¹H-¹³C correlations.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with electrospray ionization, such as methanol (B129727) or acetonitrile, often with the addition of a small amount of formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode) to promote ionization.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a liquid chromatography system (LC-MS) is ideal for accurate mass measurements and separation from any remaining impurities.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for taxanes.

-

Full Scan MS: Acquire a full scan mass spectrum to determine the mass of the protonated molecule [M+H]⁺.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor and perform collision-induced dissociation (CID) to obtain a fragmentation pattern. This data is invaluable for structural confirmation.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of a natural product like this compound.

Caption: Workflow for the isolation and structural characterization of this compound.

Conclusion

This guide consolidates the currently available spectroscopic data for this compound. While a comprehensive ¹H NMR dataset is presented, the absence of published ¹³C NMR and experimental mass spectrometry data highlights an area for future research. The provided general experimental protocols and the workflow diagram offer a solid foundation for researchers to approach the characterization of this and similar taxane compounds. The continued investigation and detailed characterization of such natural products are vital for the advancement of drug discovery and development, particularly in the field of oncology.

References

- 2. Stereochemical differentiation of C-7 hydroxyltaxane isomers by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Fragmentation behaviors of taxanes drugs using electrospray ionization with quadrupole time-of-flight mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of 19-hydroxy-10-deacetylbaccatin III

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of 19-hydroxy-10-deacetylbaccatin III from Taxus species. This taxane (B156437), often found as a minor component alongside more abundant analogues like 10-deacetylbaccatin III (10-DAB), is a valuable subject of study for understanding taxane biosynthesis and as a potential precursor for novel semi-synthetic taxane derivatives.

Introduction

This compound is a naturally occurring taxane diterpenoid found in various parts of the yew tree (Taxus sp.), particularly in the needles of Taxus baccata.[] It is structurally similar to the key paclitaxel (B517696) precursor, 10-deacetylbaccatin III, with the addition of a hydroxyl group at the C-19 position. This modification increases the polarity of the molecule, a key consideration for its separation from other taxanes. These protocols outline a multi-step process involving extraction, preliminary purification, and fine chromatographic separation to obtain high-purity this compound.

Data Presentation

Table 1: Summary of Extraction Yields of Major Taxanes from Taxus Species

| Taxus Species | Plant Part | Extraction Method | 10-deacetylbaccatin III Yield | Reference |

| Taxus baccata | Needles (fresh) | Not specified | Up to 297 mg/kg | [2][3] |

| Taxus baccata | Needles | Supercritical Fluid Extraction (SFE) with methanol (B129727) as entrainer | ~718 mg/kg | [2] |

| Taxus brevifolia | Bark | Not specified | 0.02 - 0.04% |

Table 2: Chromatographic Parameters for Taxane Separation

| Chromatography Technique | Stationary Phase | Mobile Phase / Solvent System | Target Compound | Purity/Recovery | Reference |

| Analytical HPLC | C18 (4.6 x 250 mm, 5 µm) | Methanol-water (70:30 v/v) | 10-deacetylbaccatin III | N/A | [4] |

| Preparative HPLC | C18 (10 x 250 mm, 5 µm) | Methanol-water (gradient) | 10-deacetylbaccatin III | 99.72 ± 0.18% purity, ~90% recovery | [4] |

| Centrifugal Partition Chromatography (CPC) | Biphasic liquid system | MEK/water | This compound (presumed) | Good selectivity | [5] |

| Centrifugal Partition Chromatography (CPC) | Biphasic liquid system | MTBE/acetone/water (4:4:3) | This compound (presumed) | Good selectivity | [5] |

| Solid Phase Extraction (SPE) | Silanised silica (B1680970) gel (RP-2) | Methanol/water gradient | 10-deacetylbaccatin III and related taxoids | ~98% recovery for 10-DAB III | |

| Semi-preparative HPLC | YMC-Pack ODS-A (250 x 20 mm, 5 µm) | Acetonitrile:water (30:70) | 10-deacetylbaccatin III | >90% purity | [6] |

Experimental Protocols

Protocol 1: Extraction of Crude Taxanes from Taxus Needles

This protocol describes the initial extraction of a crude taxane mixture from the needles of Taxus baccata.

Materials:

-

Dried and powdered needles of Taxus baccata

-

Methanol, analytical grade

-

Dichloromethane (B109758), analytical grade

-

Hexane (B92381), analytical grade

-

Large glass vessel for extraction

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

Procedure:

-

Maceration: Soak the powdered yew needles in methanol (1:10 w/v) in a large glass vessel at room temperature for 24-48 hours with occasional stirring.

-

Filtration: Filter the mixture through a Buchner funnel to separate the plant material from the methanol extract.

-

Concentration: Concentrate the methanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a viscous residue.

-

Solvent Partitioning: Dissolve the residue in a minimal amount of methanol and then partition it between dichloromethane and water (1:1 v/v). Collect the dichloromethane phase, which contains the taxanes. Repeat the extraction of the aqueous phase with dichloromethane twice more.

-

Combine and Evaporate: Combine all dichloromethane extracts and evaporate to dryness under reduced pressure to yield the crude taxoid extract.

-

Precipitation: Dissolve the crude extract in a small volume of dichloromethane and add hexane with stirring until a precipitate forms. This step helps to remove non-polar impurities. Collect the precipitate by filtration.[4]

Protocol 2: Pre-purification by Solid Phase Extraction (SPE)

This protocol is designed for the initial cleanup and fractionation of the crude taxane extract.

Materials:

-

Crude taxoid extract from Protocol 1

-

Silica-based C18 SPE cartridges

-

Methanol, HPLC grade

-

Deionized water

-

Vacuum manifold for SPE

Procedure:

-

Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.

-

Sample Loading: Dissolve a known amount of the crude taxoid extract in a minimal volume of methanol and dilute with water. Load the solution onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a low concentration of methanol in water (e.g., 20-30% methanol) to elute highly polar impurities.

-

Elution: Elute the taxane-containing fraction with a higher concentration of methanol in water (e.g., 70-80% methanol).

-

Concentration: Collect the eluate and concentrate it to dryness using a rotary evaporator.

Protocol 3: Isolation of this compound by Preparative HPLC

This protocol details the final purification step to isolate this compound.

Materials:

-

Pre-purified taxane fraction from Protocol 2

-

Preparative HPLC system with a UV detector

-

C18 preparative HPLC column (e.g., 10 x 250 mm, 5 µm)

-

Acetonitrile, HPLC grade

-

Deionized water

-

Methanol, HPLC grade

-

0.1% Formic acid (optional, for improved peak shape)

Procedure:

-

Sample Preparation: Dissolve the pre-purified taxane fraction in the initial mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Mobile Phase A: Deionized water (with optional 0.1% formic acid)

-

Mobile Phase B: Acetonitrile (with optional 0.1% formic acid)

-

Gradient Program: A gradient elution is recommended to separate the various taxanes. A starting condition of 30-40% B, holding for a few minutes, followed by a linear increase to 60-70% B over 30-40 minutes should provide good separation. Due to the increased polarity of this compound, it is expected to elute earlier than 10-deacetylbaccatin III.

-

Flow Rate: 4-5 mL/min (adjust based on column dimensions and manufacturer's recommendations).

-

Detection Wavelength: 227 nm.

-

-

Fraction Collection: Monitor the chromatogram and collect the fractions corresponding to the peak of interest. Based on available data, this compound has a relative retention time of approximately 0.48 compared to a reference compound in a specific isocratic system, indicating it is significantly more polar than many other taxanes.[5]

-

Purity Analysis and Confirmation:

-

Analyze the collected fractions using analytical HPLC to assess purity.

-

Combine the pure fractions and evaporate the solvent.

-

Confirm the structure of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Visualizations

Caption: Overall experimental workflow for the isolation and purification of this compound.

Caption: Logical relationship between taxane polarity and reverse-phase chromatographic elution order.

References

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2017098291A1 - Process for the purification of 10-deacetyl baccatin iii - Google Patents [patents.google.com]

- 6. brieflands.com [brieflands.com]

Application Note & Protocol: Quantification of 19-hydroxy-10-deacetylbaccatin III

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-hydroxy-10-deacetylbaccatin III is a taxane (B156437) derivative of significant interest in the pharmaceutical industry, primarily as a potential impurity or intermediate in the synthesis of paclitaxel (B517696) and its analogues. Accurate and precise quantification of this compound is crucial for quality control, process optimization, and regulatory compliance in drug development. This document provides a detailed overview of analytical methodologies, with a focus on High-Performance Liquid Chromatography (HPLC), for the quantification of this compound.

Analytical Methods Overview

Several chromatographic techniques can be employed for the analysis of taxane derivatives. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely used method for the quantification of 10-deacetylbaccatin III and its related substances, including the 19-hydroxy derivative. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and selectivity, which can be advantageous for trace-level analysis.

This application note will focus on a recommended HPLC-UV method, drawing upon established methodologies for related taxanes.

Quantitative Data Summary

The following table summarizes typical HPLC parameters for the analysis of 10-deacetylbaccatin III and its derivatives. These parameters can serve as a starting point for the method development and validation for this compound.

| Parameter | HPLC Method 1 (Isocratic) | HPLC Method 2 (Gradient) | HPLC Method 3 (Isocratic) |

| Analyte | 10-deacetylbaccatin III and related substances | 10-deacetylbaccatin III and Baccatin (B15129273) III | 10-deacetylbaccatin III and Paclitaxel |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Supersil PFP (4.6 x 250 mm, 5 µm) | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Methanol:Water (70:30, v/v)[1] | A: Methanol, B: Water[2] | Acetonitrile:Water (30:70, v/v) |

| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] | 1.0 mL/min |

| Detection | UV at 227 nm[1] | UV at 227 nm[2] | UV at 227 nm |

| Injection Volume | 20 µL[1] | Not Specified | 20 µL |

| Relative Retention Time (RRT) of this compound | ~0.48 (relative to 10-deacetylbaccatin III) | Not Reported | Not Reported |

Note: The relative retention time (RRT) of approximately 0.48 for a compound presumed to be this compound has been reported in the context of an isocratic HPLC method[3]. The exact retention time will vary depending on the specific chromatographic conditions.

Experimental Protocol: HPLC-UV Quantification

This protocol describes a general procedure for the quantification of this compound in a sample matrix. This method should be fully validated by the end-user for its intended purpose.

1. Materials and Reagents

-

This compound reference standard

-

10-deacetylbaccatin III reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Sample diluent (e.g., Methanol or Acetonitrile/Water mixture)

2. Instrumentation

-

HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm).

3. Preparation of Solutions

-

Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in the sample diluent to a known volume in a volumetric flask.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the sample diluent to cover the expected concentration range of the analyte in the samples. A typical range might be 1-100 µg/mL.

-

Sample Preparation: Dissolve the sample containing this compound in the sample diluent. The final concentration should fall within the calibration range. If necessary, filter the sample solution through a 0.45 µm syringe filter before injection.

4. HPLC Conditions (Starting Point)

-

Column: C18, 4.6 x 250 mm, 5 µm

-

Mobile Phase: Methanol:Water (60:40, v/v). Adjust the ratio as needed for optimal separation.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 227 nm

-

Injection Volume: 10 µL

5. Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (sample diluent) to ensure no interfering peaks are present.

-

Inject the series of working standard solutions to generate a calibration curve.

-

Inject the prepared sample solutions.

-

After the analysis, flush the column with a strong solvent (e.g., 100% Methanol or Acetonitrile) and then store it in an appropriate solvent.

6. Data Analysis

-